molecular formula C24H18N2O6 B11512401 {4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid

{4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid

Cat. No.: B11512401
M. Wt: 430.4 g/mol
InChI Key: JCVHFVYJOHEGSE-XDOYNYLZSA-N
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Description

{4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylcarbonyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenylcarbonyl and pyridine groups. The final step involves the attachment of the phenoxyacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylcarbonyl or pyridine moieties using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various applications, from pharmaceuticals to advanced materials.

Mechanism of Action

The mechanism of action of {4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features. The presence of the pyrrolidine ring, phenylcarbonyl group, and pyridine moiety provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H18N2O6

Molecular Weight

430.4 g/mol

IUPAC Name

2-[4-[(4Z)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]phenoxy]acetic acid

InChI

InChI=1S/C24H18N2O6/c27-19(28)14-32-18-10-8-17(9-11-18)26-21(16-7-4-12-25-13-16)20(23(30)24(26)31)22(29)15-5-2-1-3-6-15/h1-13,21,29H,14H2,(H,27,28)/b22-20-

InChI Key

JCVHFVYJOHEGSE-XDOYNYLZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)OCC(=O)O)C4=CN=CC=C4)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)OCC(=O)O)C4=CN=CC=C4)O

Origin of Product

United States

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